3-(1-Benzothiophen-3-yl)butanoic acid
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Overview
Description
3-(1-Benzothiophen-3-yl)butanoic acid is an organic compound with the molecular formula C12H12O2S. It belongs to the class of benzothiophenes, which are sulfur-containing heterocyclic compounds. Benzothiophenes are known for their diverse biological activities and are used in various fields, including pharmaceuticals and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Benzothiophen-3-yl)butanoic acid can be achieved through several methods. One common approach involves the reaction of o-silylaryl triflates with alkynyl sulfides in the presence of a catalyst. This one-step intermolecular reaction forms the benzothiophene scaffold . Another method involves the intramolecular thioarylation of α-substituted (o-bromoaryl)thioacetamides .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
3-(1-Benzothiophen-3-yl)butanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or thioether derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzothiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various functionalized benzothiophene derivatives.
Scientific Research Applications
3-(1-Benzothiophen-3-yl)butanoic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex benzothiophene derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for its anti-inflammatory and analgesic effects.
Mechanism of Action
The mechanism of action of 3-(1-Benzothiophen-3-yl)butanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways depend on the specific biological context and application.
Comparison with Similar Compounds
Similar Compounds
Sertaconazole: A benzothiophene derivative used as an antifungal agent.
Raloxifene: A benzothiophene derivative used in the treatment of osteoporosis.
DNTT (Dinaphtho[2,3-b2’,3’-d]thiophene): A benzothiophene derivative used in organic electronics.
Uniqueness
3-(1-Benzothiophen-3-yl)butanoic acid is unique due to its specific structure, which allows for diverse chemical modifications and applications. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C12H12O2S |
---|---|
Molecular Weight |
220.29 g/mol |
IUPAC Name |
3-(1-benzothiophen-3-yl)butanoic acid |
InChI |
InChI=1S/C12H12O2S/c1-8(6-12(13)14)10-7-15-11-5-3-2-4-9(10)11/h2-5,7-8H,6H2,1H3,(H,13,14) |
InChI Key |
OIQYMHWMJLCIGN-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC(=O)O)C1=CSC2=CC=CC=C21 |
Origin of Product |
United States |
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